

"literature review of 3-Iodo-2-methoxyisonicotinonitrile and analogs"

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Compound of Interest

Compound Name: 3-Iodo-2-methoxyisonicotinonitrile

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An In-depth Technical Guide to the Synthesis, Properties, and Potential of **3-Iodo-2-methoxyisonicotinonitrile** and its Analogs

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the nucleus of thousands of therapeutic agents.^{[1][2][3]} This guide delves into the specific, yet broadly applicable, world of **3-Iodo-2-methoxyisonicotinonitrile**, a highly functionalized pyridine derivative. While direct literature on this exact molecule is sparse, its architecture combines three critical pharmacophoric elements: a 2-methoxypyridine core, a versatile iodine handle, and a reactive isonicotinonitrile group. By examining the synthesis, chemical properties, and biological activities of its constituent parts and closely related analogs, this document serves as a comprehensive resource for researchers in drug discovery and chemical biology. We will explore rational synthetic pathways, analyze structure-activity relationships gleaned from analogous series, and provide detailed experimental protocols to empower further investigation into this promising chemical space.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyridine ring is a privileged structure in drug design, prized for its metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding.^[1] The strategic functionalization of this core is key to modulating its pharmacological profile. The subject of this guide, **3-Iodo-2-**

methoxyisonicotinonitrile, represents a convergence of three functionalities that offer immense potential:

- **The 2-Methoxypyridine Core:** This motif is present in numerous bioactive molecules. The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. Its inclusion has been linked to compounds targeting neurodegenerative diseases, such as inhibitors of Beta Amyloid Cleaving Enzyme-1 (BACE1) and γ -secretase modulators.[\[4\]](#)[\[5\]](#)
- **The 3-Iodo Group:** Far more than a simple halogen, the iodine atom at the 3-position is a superb synthetic handle. Its size and polarizability can contribute to binding interactions, but its primary value lies in its utility in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[\[6\]](#) This allows for the systematic and efficient generation of diverse analogs, a cornerstone of modern lead optimization. Iodinated heterocycles are also crucial as intermediates in the synthesis of radiopharmaceuticals.[\[7\]](#)
- **The Isonicotinonitrile (4-Cyano) Group:** The nitrile group is a versatile functional group that is relatively stable but can be transformed into a variety of other functionalities, including primary amines, amides, carboxylic acids, and tetrazoles.[\[8\]](#) It is also a potent hydrogen bond acceptor and can act as a key pharmacophore, as seen in various cytotoxic pyridine-3-carbonitrile derivatives.[\[9\]](#)

This guide will synthesize the available literature on these components to build a predictive framework for the properties and potential of **3-iodo-2-methoxyisonicotinonitrile** and to provide a roadmap for its synthesis and evaluation.

Synthesis of the Core Scaffold and Analog Generation

A logical and efficient synthesis is paramount for exploring a new chemical scaffold. The synthesis of **3-iodo-2-methoxyisonicotinonitrile** can be approached retrosynthetically, starting from the functionalization of a simpler pyridine core.

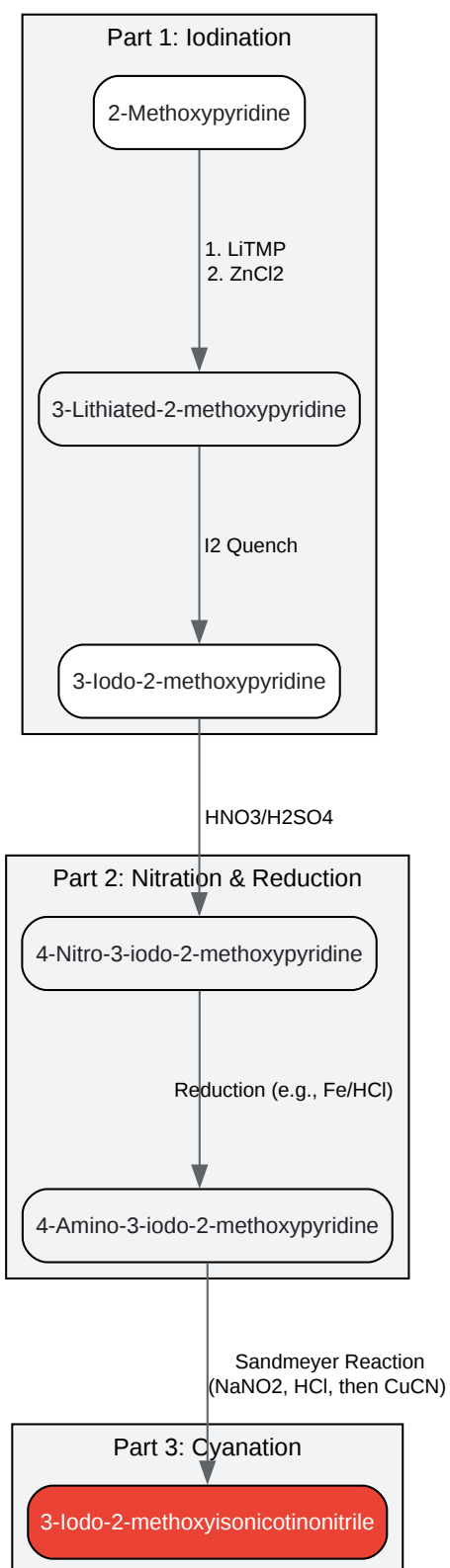
Synthesis of the Key Intermediate: 3-iodo-2-methoxypyridine

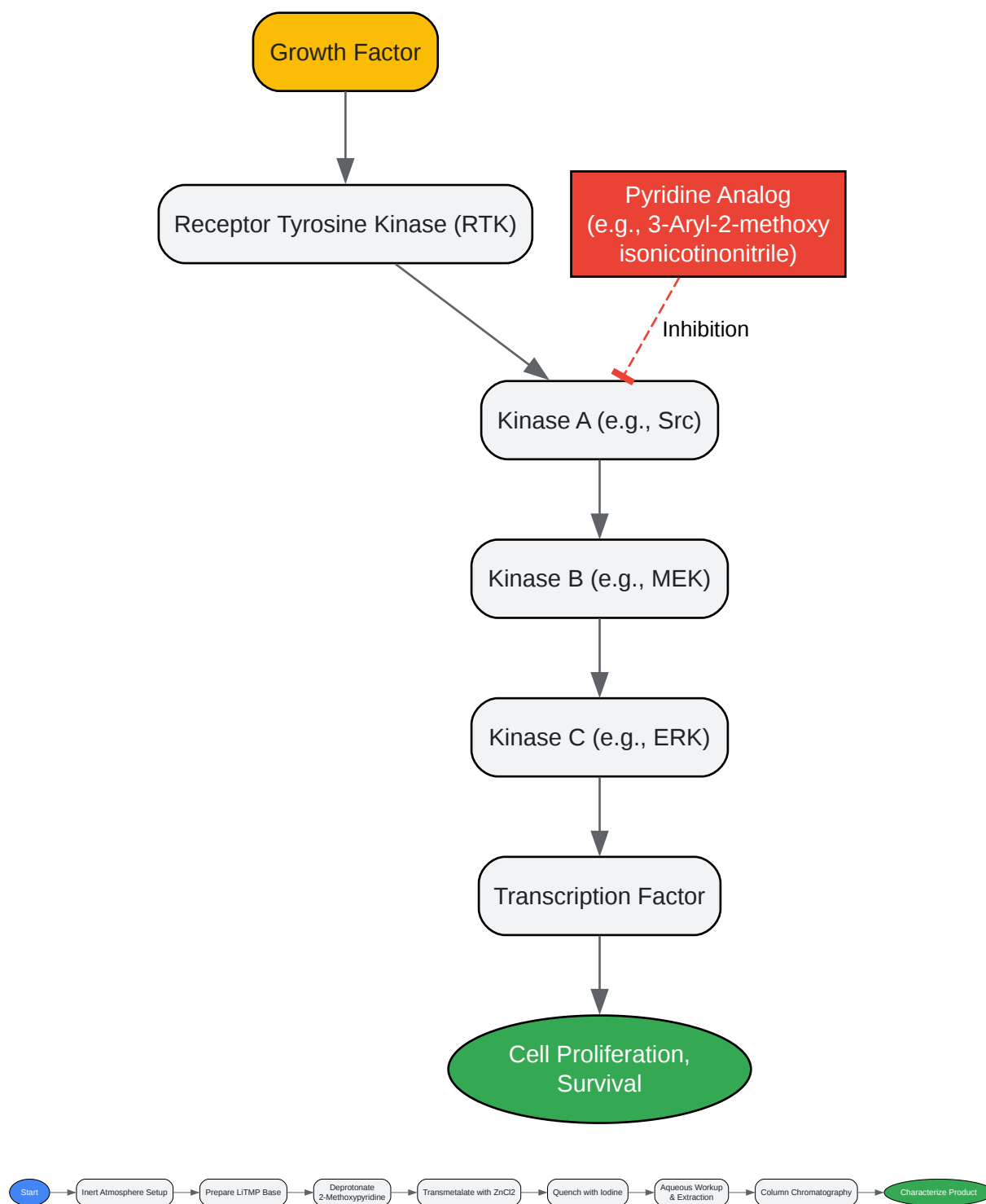
The most direct route to the core scaffold begins with the commercially available 2-methoxypyridine. The key challenge is the regioselective introduction of iodine at the C3 position. Directed ortho-metalation is a powerful strategy to achieve this. A robust method involves the use of a lithium-zinc TMP-amide base to selectively deprotonate the C3 position, followed by quenching with an iodine source.^[10]

Expert Insight: The use of a mixed Li/Zn base is critical. The initial lithiation with LiTMP is highly regioselective due to the directing effect of the C2-methoxy group. Transmetalation to zinc creates a less reactive organozinc species, which improves functional group tolerance and reduces side reactions upon quenching with electrophilic iodine.

Proposed Synthesis of 3-Iodo-2-methoxyisonicotinonitrile

With the key intermediate in hand, the next step is the introduction of the nitrile group at the C4 position. A common route to isonicotinonitriles involves the Sandmeyer reaction from a 4-aminopyridine precursor or palladium-catalyzed cyanation of a 4-halopyridine. A plausible synthetic pathway is outlined below.





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